molecular formula C15H17ClN6 B11279544 N~4~-(3-chlorophenyl)-1-methyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(3-chlorophenyl)-1-methyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11279544
M. Wt: 316.79 g/mol
InChI Key: IVCBEWJAZANFOP-UHFFFAOYSA-N
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Description

N4-(3-CHLOROPHENYL)-1-METHYL-N6-PROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a chemical compound belonging to the pyrazolo[3,4-d]pyrimidine family. This class of compounds is known for its diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. The compound’s structure features a pyrazolo[3,4-d]pyrimidine core with various substituents, which contribute to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-CHLOROPHENYL)-1-METHYL-N6-PROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4-dichlorobenzaldehyde with acetophenone, ethyl cyanoacetate, diethyl malonate, and/or malononitrile in the presence of a base can yield the desired pyrazolo[3,4-d]pyrimidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N4-(3-CHLOROPHENYL)-1-METHYL-N6-PROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

N4-(3-CHLOROPHENYL)-1-METHYL-N6-PROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly against protein tyrosine kinases.

    Medicine: Explored for its anti-cancer properties, showing significant inhibitory activity against various cancer cell lines.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it has been shown to inhibit epidermal growth factor receptor tyrosine kinase, which plays a crucial role in cell proliferation and survival. The inhibition of this enzyme disrupts signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N4-Cyclopropyl-6-(2,3-dichlorophenyl)pyrimidine-2,4-diamine
  • 4-aminopyrrolo[2,3-d]pyrimidine derivatives

Uniqueness

N4-(3-CHLOROPHENYL)-1-METHYL-N6-PROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE stands out due to its specific substituents, which enhance its binding affinity and selectivity towards certain enzymes. This makes it a promising candidate for targeted therapies, particularly in oncology .

Properties

Molecular Formula

C15H17ClN6

Molecular Weight

316.79 g/mol

IUPAC Name

4-N-(3-chlorophenyl)-1-methyl-6-N-propylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C15H17ClN6/c1-3-7-17-15-20-13(12-9-18-22(2)14(12)21-15)19-11-6-4-5-10(16)8-11/h4-6,8-9H,3,7H2,1-2H3,(H2,17,19,20,21)

InChI Key

IVCBEWJAZANFOP-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC(=C2C=NN(C2=N1)C)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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